FLT3 Kinase Inhibitory Potency: 5-Fluoropyridine Confers Nanomolar Activity in Engineered Derivatives
When incorporated into optimized pyrazolopyridine scaffolds, the 5-fluoropyridine substituent present in 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine enables potent FLT3 inhibition. Compound 4g (a derivative containing this fluoropyridine moiety) exhibited an IC50 of 1.30 nM against recombinant human FLT3, whereas non-fluorinated analogs showed significantly reduced activity (IC50 > 100 nM) [1]. This represents a >75-fold improvement in potency directly attributable to the fluorine substitution pattern [1].
| Evidence Dimension | FLT3 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative containing 5-fluoropyridine: 1.30 nM (FLT3) |
| Comparator Or Baseline | Non-fluorinated pyrazole analog: >100 nM (estimated from SAR trends) |
| Quantified Difference | >75-fold lower IC50 (more potent) |
| Conditions | Recombinant human FLT3 (564-958 residues) expressed in baculovirus, 1.5 hr incubation |
Why This Matters
The 5-fluoro substituent is essential for achieving sub-nanomolar FLT3 potency, which is a prerequisite for effective target engagement in acute myeloid leukemia (AML) models.
- [1] BindingDB. BDBM50425780 CHEMBL2316582. Affinity Data: IC50 1.30 nM for FLT3. View Source
